CYP3A4 Inhibition: Low Micromolar IC₅₀ Differentiates from More Potent Inhibitors
In human liver microsomes, 3-fluoro-4-methoxyphenacyl bromide demonstrates low micromolar inhibition of the major drug-metabolizing enzyme CYP3A4, with an IC₅₀ of 20,000 nM (20 µM) [1]. This level of inhibition is significantly weaker than that of many known potent CYP3A4 inhibitors, which often exhibit IC₅₀ values in the low nanomolar to sub-micromolar range (e.g., < 1 µM) . This moderate inhibitory profile suggests a lower potential for causing CYP3A4-mediated drug-drug interactions in a therapeutic context, which is a valuable differentiation point compared to more potent and potentially problematic inhibitors.
| Evidence Dimension | Inhibition of human CYP3A4 enzyme activity |
|---|---|
| Target Compound Data | IC₅₀ = 20,000 nM (20 µM) |
| Comparator Or Baseline | Typical potent CYP3A4 inhibitors (Class-level baseline): IC₅₀ < 1,000 nM (< 1 µM) |
| Quantified Difference | Target compound is at least 20-fold less potent (higher IC₅₀) than typical potent inhibitors. |
| Conditions | Assay: Inhibition of CYP3A4 in human liver microsomes using a fluorogenic substrate, preincubated for 15 min followed by NADPH addition, measured after 2 hrs [1]. |
Why This Matters
For medicinal chemists selecting building blocks, a moderate CYP inhibition profile is advantageous for avoiding development-stage ADME liabilities and drug-drug interaction risks associated with potent CYP3A4 inhibition.
- [1] BindingDB. (2023). Entry BDBM50600733: Inhibition of CYP3A4 in human liver microsomes (IC₅₀ = 20,000 nM). View Source
